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Introduction
BMS-986094 is a phosphoramidate prodrug of a 2'-C-methylguanosine nucleotide analog

developed as an inhibitor of the hepatitis C virus (HCV) NS5b RNA-dependent RNA

polymerase.[1][2][3] Clinical development was halted due to unexpected cardiac and renal

adverse events.[3][4] These application notes provide a summary of findings and detailed

protocols for the in vivo administration of BMS-986094 to cynomolgus monkeys, a relevant

non-rodent species for preclinical toxicology studies. The protocols are based on

methodologies reported in nonclinical safety and toxicology studies.

Mechanism of Action and Metabolism
BMS-986094 is a prodrug that undergoes metabolic activation to its active triphosphate form.

This active metabolite mimics the natural guanosine nucleotide and acts as a chain terminator

when incorporated into the nascent viral RNA strand by the NS5b polymerase, thus inhibiting

HCV replication. The cardiotoxicity observed with BMS-986094 is not believed to be a result of

direct mitochondrial toxicity but may be related to alterations in calcium handling within

cardiomyocytes.[2][5][6][7]
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The metabolism of BMS-986094 is complex, involving several key metabolites. The primary

circulating metabolites include INX-08032, INX-08144, and INX-09054.[3]
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Figure 1: Simplified metabolic pathway of BMS-986094.

Data Presentation: In Vivo Studies in Cynomolgus
Monkeys
Study Design Overview
Toxicology studies in cynomolgus monkeys involved daily oral gavage administration of BMS-
986094 for durations ranging from 3 weeks to 1.5 months.[3][6]
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Parameter Description

Species Cynomolgus monkey (Macaca fascicularis)

Dose Levels 0 (Vehicle), 15 mg/kg/day, 30 mg/kg/day

Route of Administration Oral (gavage)

Formulation Vehicle
95% Capmul (medium chain monoglyceride)

and 5% Tween 80[3]

Dosing Volume 1 ml/kg[3]

Duration Up to 6 weeks[3][4]

Recovery Period
A post-dose recovery period of at least 1.5 to 3

months was included in some studies[3]

Pharmacokinetic Data
Comprehensive pharmacokinetic data for both BMS-986094 and its primary metabolites at the

specified dose levels are not fully available in the public domain. However, the following has

been reported:

At 15 mg/kg/day, the maximum blood concentration (Cmax) is estimated to be approximately

3 µM.[4][5]

Mean area under the curve (AUC(0-T)) values for the metabolites INX-08032, INX-09054,

and INX-08144 increased in a roughly dose-proportional manner between the 15 and 30

mg/kg/day dose levels.[3]

In a toxicology study, INX-08032 was the most abundant metabolite in plasma, accounting

for 62-73% of the total AUC, followed by INX-08144 (18-26%) and INX-09054 (8.6-12%). The

parent prodrug, BMS-986094, constituted only 0.3% of the total AUC.[3]

Table 1: Summary of Available Pharmacokinetic Information
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Analyte
Dose Level
(mg/kg/day)

Cmax Tmax AUC(0-T) t1/2

BMS-

986094
15

~3 µM
(estimated)
[4][5]

Data not
available

Data not
available

Data not
available

30
Data not

available

Data not

available

Data not

available

Data not

available

INX-08032 15
Data not

available

Data not

available

Data not

available

Data not

available

30
Data not

available

Data not

available

Data not

available

Data not

available

INX-08144 15
Data not

available

Data not

available

Data not

available

Data not

available

30
Data not

available

Data not

available

Data not

available

Data not

available

INX-09054 15
Data not

available

Data not

available

Data not

available

Data not

available

30
Data not

available

Data not

available

Data not

available

Data not

available

Note: A complete, publicly available dataset for all pharmacokinetic parameters could not be

located.

Summary of Toxicological Findings
Administration of BMS-986094 to cynomolgus monkeys resulted in dose-dependent cardiac

and renal toxicities.

Table 2: Summary of Key Toxicological Findings
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Organ System Finding Dose Level (mg/kg/day)

Cardiovascular

Decreased Left Ventricular
Ejection Fraction (LVEF)[4]
[5]

≥ 15

Degeneration of

cardiomyocytes[2]
≥ 15

Increased serum cardiac

troponin I[2]
30

Time-dependent QT

prolongation and T-wave

changes[2]

≥ 15

Renal
Pronounced renal toxicities[2]

[6]
30

Tubular dilatation[4] Data not specified

| | Increased urine β-2 microglobulin, calbindin, clusterin[4] | Data not specified |

Experimental Protocols
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Figure 2: General experimental workflow for a repeat-dose toxicology study.

Protocol for Oral Gavage Administration
Animal Preparation: Cynomolgus monkeys should be fasted overnight prior to dosing but

allowed access to water.

Formulation Preparation: Prepare a suspension of BMS-986094 in a vehicle of 95% Capmul

and 5% Tween 80.[3] Ensure the formulation is prepared fresh as per stability data (e.g.,
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weekly) and stored protected from light at ambient conditions.[3]

Dose Calculation: Calculate the required volume for each animal based on its most recent

body weight to achieve the target dose of 15 or 30 mg/kg at a dose volume of 1 ml/kg.[3]

Administration: Administer the formulation slowly via oral gavage using an appropriately

sized gavage tube.

Post-Dosing Observation: Observe the animal for any immediate adverse reactions.

Protocol for Pharmacokinetic Sample Collection
Blood Collection:

Collect serial blood samples from a peripheral vein (e.g., femoral or saphenous vein).

Suggested time points for the first day of dosing: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, and

24 hours post-dose. For subsequent collections during a repeat-dose study, trough

concentrations (pre-dose) are typically collected.

Collect blood into tubes containing an anticoagulant and at a low temperature (i.e., on wet

ice).

Crucially, the collection tubes should be acidified to ensure the stability of the nucleotide

analytes.[5]

Plasma Processing:

Process the blood samples immediately under refrigerated conditions to obtain plasma.

Centrifuge at approximately 1500-2000 x g for 10 minutes at 4°C.

Transfer the resulting plasma to appropriately labeled cryovials.

Sample Storage: Store plasma samples at -70°C or lower until bioanalysis.[5]

Protocol for Bioanalysis using LC-MS/MS
Sample Preparation:
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Due to the differing polarities of the prodrug and its metabolites, a simultaneous extraction

followed by separate liquid chromatography (LC) analysis is recommended.[5]

For tissue samples (e.g., heart, kidney), immediate homogenization and extraction in the

presence of a phosphatase inhibitor are critical for the accurate quantification of the active

triphosphate metabolite (INX-09114).[5]

Chromatography:

For the highly polar nucleoside triphosphate metabolite, use mixed-mode chromatography

that combines anion exchange and reversed-phase interactions to achieve adequate

retention and peak shape.[5]

For the hydrophobic prodrug and other metabolites, a standard reversed-phase column

can be utilized.

Mass Spectrometry:

Employ a tandem mass spectrometer (MS/MS) for detection and quantification, using

appropriate precursor and product ion transitions for BMS-986094 and its metabolites.

Method Validation: The analytical method should be validated for linearity, accuracy,

precision, selectivity, and stability according to regulatory guidelines.[5]

Protocol for Cardiovascular Safety Monitoring
Echocardiography:

Sedation: Immobilize the monkey using an intramuscular injection of ketamine

hydrochloride (e.g., 10 mg/kg).

Positioning: Place the sedated animal in right and left lateral recumbency on a table with a

cutout to allow for transducer placement.

Imaging: Acquire standard 2-dimensional and M-mode echocardiographic images from the

right parasternal and left apical windows.
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Measurements: Measure left ventricular (LV) dimensions (e.g., LV internal diameter in

diastole and systole), wall thickness, and calculate functional parameters such as Left

Ventricular Ejection Fraction (LVEF) and fractional shortening.

Electrocardiography (ECG):

Record ECGs at baseline and at regular intervals throughout the study (e.g., pre-dose and

at peak plasma concentrations).

Analyze tracings for heart rate, and the duration of PR, QRS, and QT intervals. Apply a

heart rate correction (e.g., Bazett's or Fridericia's formula) to the QT interval (QTc).

Cardiac Biomarkers:

Collect serum samples at baseline and throughout the study.

Analyze for markers of cardiac injury, such as cardiac troponin I (cTnI).[2]

Protocol for Renal Safety Monitoring
Urine Collection:

Collect urine over a defined period (e.g., 16 hours) using metabolic cages.

Perform collections at baseline and at regular intervals during the treatment period.

Urinalysis:

Analyze urine for standard clinical chemistry parameters.

Renal Biomarkers:

Analyze urine for novel biomarkers of kidney injury, which may be more sensitive than

traditional markers like BUN and serum creatinine.[4] Relevant biomarkers include:

β-2 microglobulin

Calbindin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Administration
of BMS-986094 in Cynomolgus Monkeys]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608112#in-vivo-administration-of-bms-986094-in-
cynomolgus-monkeys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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